Indiplon
Vue d'ensemble
Description
Indiplon is a nonbenzodiazepine, hypnotic sedative that was developed in two formulations—an immediate-release formulation for sleep onset, and a modified-release (also called controlled-release or extended-release) version for sleep maintenance . It has been used in trials studying the treatment of Insomnia and Depression .
Synthesis Analysis
While there are limited resources available on the exact synthesis process of Indiplon, it’s known that a new polymorph of Indiplon, Form α, was discovered and prepared by two methods .Molecular Structure Analysis
The molecular formula of Indiplon is C20H16N4O2S, and its molar mass is 376.43 g·mol−1 . The structure of Form α of Indiplon was analyzed by single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), and variable temperature powder X-ray diffraction (VT-PXRD) .Physical And Chemical Properties Analysis
Indiplon has a short elimination half-life of 1.5 to 1.8 hours in young and elderly subjects, respectively . Its molecular weight is 376.43 .Applications De Recherche Scientifique
1. Mechanism of Action and Selectivity for GABAA Receptors
Indiplon, a novel pyrazolopyrimidine, acts as a high-affinity positive allosteric modulator of GABAA receptors. Studies have shown that Indiplon selectively potentiates the GABA-activated chloride current in recombinant GABAA receptors, exhibiting approximately 10-fold selectivity for α1 subunit-containing receptors over those containing α2, α3, or α5 subunits. This specificity is proposed to underlie the sedative-hypnotic effects of Indiplon in animals and humans (Petroski et al., 2006).
2. Indiplon in the Management of Insomnia
Indiplon has been studied extensively for its efficacy in the management of insomnia. Clinical trials have demonstrated its effectiveness in improving various sleep parameters, including latency to sleep onset, total sleep time, and overall sleep quality, compared to placebo. Notably, Indiplon displays a favorable safety profile with limited rebound insomnia and no tolerance (Lemon et al., 2009).
3. Pharmacological Characterization
Further pharmacological characterization of Indiplon reveals its role as an efficacious potentiator of GABAA receptor function. This is evident from both radioligand binding studies and electrophysiological experiments, where Indiplon has shown higher affinity than similar sedative-hypnotics like zolpidem or zaleplon (Sullivan et al., 2004).
4. Clinical Development and Evaluation
Indiplon's clinical development has been marked by positive efficacy and safety profiles in clinical trials. This includes studies conducted with both immediate-release and modified-release formulations, demonstrating its potential as a treatment for different types of insomnia complaints (Neubauer, 2005).
5. Potential Cardiovascular Protective Role
An interesting aspect of Indiplon's research includes its potential cardiovascular protective role. Studies have indicated that Indiplon might act as an adenosine A2A receptor agonist, resulting in inhibition of platelet aggregation and activation. This suggests a possible cardiovascular protective role of Indiplon, apart from its primary use as a sedative-hypnotic (Burgos et al., 2019).
6. Radiosynthesis for Neuroimaging
Research has also focused on the development of fluorine substituted derivatives of Indiplon for potential use in neuroimaging, specifically for PET-imaging of GABAA receptors. This stems from the need for better diagnostic tools for diseases related to GABAergic neurotransmission dysfunction (Hoepping et al., 2007).
Orientations Futures
Indiplon was originally scheduled for release in 2007, but following the issuing of a non-approvable letter for the modified-release 15 mg formulation and an approvable letter with stipulations for the 5 mg and 10 mg immediate-release version by the FDA in May 2006, Pfizer ended its relationship with Neurocrine . As of now, neither formulation has been approved by the US Food and Drug Administration or regulatory organizations in other countries .
Propriétés
IUPAC Name |
N-methyl-N-[3-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-13(25)23(2)15-6-3-5-14(11-15)17-8-9-21-20-16(12-22-24(17)20)19(26)18-7-4-10-27-18/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIAWPMZSFFRGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C(=O)C4=CC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186270 | |
Record name | Indiplon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indiplon | |
CAS RN |
325715-02-4 | |
Record name | Indiplon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=325715-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indiplon [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0325715024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indiplon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12590 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Indiplon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetamide, N-methyl-N-[3-[3-(2-thienylcarbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDIPLON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BT63DA42E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.